molecular formula C14H19NO5S B2716929 methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate CAS No. 1396812-55-7

methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate

Cat. No.: B2716929
CAS No.: 1396812-55-7
M. Wt: 313.37
InChI Key: KSPMJVNTQATLPR-UHFFFAOYSA-N
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Description

Methyl 4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)benzoate is a chemical compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzoate ester linked to a sulfamoyl group, which is further substituted with a cyclopropyl and hydroxypropyl moiety. The unique structure of this compound allows it to participate in diverse chemical reactions and exhibit specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Sulfamoyl Intermediate: The reaction begins with the sulfonation of benzoic acid to form 4-sulfamoylbenzoic acid.

    Esterification: The 4-sulfamoylbenzoic acid is then esterified with methanol in the presence of an acid catalyst to yield methyl 4-sulfamoylbenzoate.

    Substitution Reaction: The final step involves the nucleophilic substitution of the sulfamoyl group with 2-cyclopropyl-2-hydroxypropylamine under basic conditions to produce the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted sulfamoyl derivatives.

Scientific Research Applications

Methyl 4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate involves its interaction with specific molecular targets. For example, as an inhibitor of cytosolic phospholipase A2α, it binds to the enzyme’s active site, preventing the release of arachidonic acid from phospholipids. This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes .

Comparison with Similar Compounds

Methyl 4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)benzoate can be compared with other sulfamoylbenzoate derivatives:

Conclusion

Methyl 4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)benzoate is a versatile compound with significant potential in medicinal chemistry and industrial applications. Its unique structure allows it to participate in various chemical reactions and exhibit specific biological activities, making it a valuable compound for scientific research and industrial processes.

Biological Activity

Methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in medicinal research.

Chemical Structure and Synthesis

This compound features a benzoate ester linked to a sulfamoyl group, which is further substituted with a cyclopropyl and hydroxypropyl moiety. The synthesis typically involves several steps:

  • Formation of the Sulfamoyl Intermediate : The process begins with the sulfonation of benzoic acid to yield 4-sulfamoylbenzoic acid.
  • Esterification : This intermediate is esterified with methanol using an acid catalyst to produce methyl 4-sulfamoylbenzoate.
  • Nucleophilic Substitution : The final step involves nucleophilic substitution where the sulfamoyl group is replaced by 2-cyclopropyl-2-hydroxypropylamine under basic conditions.

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with specific molecular targets. One notable mechanism involves its role as an inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory processes. By binding to the active site of cPLA2α, this compound inhibits the release of arachidonic acid from phospholipids, subsequently reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Summary of Biological Activities

Activity Mechanism Effect
Inhibition of cPLA2αBinds to active site, blocking arachidonic acid releaseReduces inflammation
Anticancer PotentialMay exhibit cytotoxic effects against various cancer cell linesPotential for cancer treatment
Antimicrobial PropertiesUnder investigation for activity against bacterial and fungal strainsPossible therapeutic applications

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in medicinal chemistry:

  • Anticancer Activity : Research indicates that compounds similar to this compound show significant cytotoxicity against cancer cell lines such as MCF-7 and A549, with IC50 values suggesting potent inhibitory effects comparable to established chemotherapeutics like doxorubicin .
    • A study reported that derivatives of sulfamoylbenzoates exhibited IC50 values ranging from 3.0 µM to 10 µM against various cancer cell lines, indicating strong anticancer potential .
  • Anti-inflammatory Properties : The inhibition of cPLA2α has been linked to reduced inflammatory responses in cellular models, suggesting that this compound could be beneficial in treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary investigations are being conducted to evaluate the antimicrobial properties of this compound against various pathogens, which could lead to new therapeutic agents for treating infections.

Comparison with Related Compounds

This compound can be compared with other sulfamoyl derivatives:

Compound Type Mechanism Potency
Naphthyl-substituted SulfamoylVaries based on substituents; affects potencyModerate to high
Phenylpropanoic Acid DerivativesSimilar mechanism; different pharmacokineticsVariable

Properties

IUPAC Name

methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-14(17,11-5-6-11)9-15-21(18,19)12-7-3-10(4-8-12)13(16)20-2/h3-4,7-8,11,15,17H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPMJVNTQATLPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)C(=O)OC)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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